Product packaging for Leucettinib-21(Cat. No.:CAS No. 2732859-77-5)

Leucettinib-21

Cat. No.: B12389899
CAS No.: 2732859-77-5
M. Wt: 358.5 g/mol
InChI Key: CHQYAWLKOUOTQO-QVYJARAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucettinib-21 (CAS 2732859-75-3) is a highly selective and potent dual inhibitor of the DYRK and CLK kinase families, inspired by the marine sponge natural product Leucettamine B . This compound demonstrates nanomolar-level inhibitory activity, with particularly high potency against DYRK1A (IC50 = 2.4 nM), a kinase that has emerged as a promising therapeutic target for cognitive disorders . Its robust selectivity profile makes it a valuable pharmacological tool for dissecting kinase-mediated pathways in neurological research . The primary research value of this compound lies in its potential to address cognitive deficits associated with Down syndrome and Alzheimer's disease . In Down syndrome, overexpression of the DYRK1A gene, located on chromosome 21, contributes to intellectual disability, while in Alzheimer's disease, a more active, cleaved form of DYRK1A is generated . This compound has been shown to inhibit DYRK1A activity within cells, reducing the phosphorylation of key substrates like Thr286-cyclin D1 and Thr212-Tau, and has demonstrated efficacy in correcting memory disorders in the Ts65Dn mouse model of Down syndrome . Beyond DYRK1A, this compound also potently inhibits related kinases, including DYRK1B (IC50 = 6.7 nM), CLK1 (IC50 = 12 nM), CLK2 (IC50 = 33 nM), and CLK4 (IC50 = 5 nM) . The structural basis for its binding has been elucidated through a co-crystal structure with human CLK1 . Based on extensive preclinical studies, this compound has advanced into Phase 1 clinical trials as a drug candidate for these conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N4O2S B12389899 Leucettinib-21 CAS No. 2732859-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2732859-77-5

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

(5Z)-5-(1,3-benzothiazol-6-ylmethylidene)-2-[(2R)-1-methoxy-4-methylpentan-2-yl]iminoimidazolidin-4-one

InChI

InChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1

InChI Key

CHQYAWLKOUOTQO-QVYJARAXSA-N

Isomeric SMILES

CC(C)C[C@H](COC)N=C1N/C(=C\C2=CC3=C(C=C2)N=CS3)/C(=O)N1

Canonical SMILES

CC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1

Origin of Product

United States

Rationale for Leucettinib 21 Selection As a Lead Research Candidate

The selection of Leucettinib-21 as a lead compound for research is the result of an extensive and systematic drug development program. ru.nlresearchgate.net This program began with the identification of a natural product hit, Leucettamine B, isolated from the marine sponge Leucetta microraphis. ru.nlfrenchhealthcare.com Through a meticulous medicinal chemistry program, over 670 analogues, collectively known as Leucettinibs, were synthesized and evaluated. ru.nlresearchgate.net this compound was chosen from this extensive library based on a comprehensive set of multiparametric evaluations. ru.nlresearchgate.netedelris.com

The primary rationale for its selection lies in its potent and relatively selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). ru.nladipogen.comprobechem.com DYRK1A is a protein kinase that is overexpressed in individuals with Down syndrome due to the triplication of chromosome 21, where the DYRK1A gene is located. fondationlejeune.orgnih.govpatsnap.com This overexpression is linked to the cognitive deficits observed in Down syndrome. frenchhealthcare.comfondationlejeune.orgnih.gov Furthermore, abnormally active DYRK1A is also implicated in the pathology of Alzheimer's disease. nih.govpatsnap.comresearchgate.net

The selection process for this compound involved rigorous assessment of several key parameters:

Potency: this compound demonstrated high potency in inhibiting DYRK1A. ru.nlprobechem.com

Structure-Activity Relationship (SAR): Extensive SAR studies were conducted on the Leucettinib library to optimize the chemical structure for desired biological activity. ru.nlresearchgate.net

Physicochemical Properties: this compound exhibited favorable physicochemical properties, including good thermal stability and solubility characteristics essential for further development. ru.nlevitachem.com

Synthetic Accessibility: The compound can be synthesized on a kilogram scale, ensuring its availability for extensive preclinical and clinical research. ru.nlevitachem.com

In Vitro and In Vivo Profile: this compound demonstrated promising results in both cellular (in vitro) and animal (in vivo) models. ru.nledelris.com It was shown to inhibit DYRK1A activity in cells and correct memory disorders in a mouse model of Down syndrome. ru.nledelris.com

A significant aspect of the research leading to the selection of this compound was the parallel synthesis and characterization of a kinase-inactive isomer, iso-Leucettinib-21. ru.nladipogen.com This isomer serves as a crucial negative control in biological experiments, allowing researchers to confirm that the observed effects are indeed due to the kinase-inhibiting activity of this compound. ru.nl

The culmination of these detailed investigations, spanning chemical synthesis, biochemical assays, cellular studies, and animal models, provided a robust rationale for advancing this compound as a lead candidate for further research into conditions associated with DYRK1A dysregulation. ru.nlresearchgate.netuclsciencemagazine.comresearchgate.net

Detailed Research Findings

The decision to prioritize this compound was underpinned by specific and detailed research findings from various assays and studies.

Kinase Inhibition Profile:

This compound's inhibitory activity was extensively characterized against a panel of kinases. Radiometric and proximity assays revealed its high potency against DYRK1A. ru.nl It also showed significant, though generally lesser, inhibitory effects on other members of the DYRK and CLK families. ru.nlprobechem.com The selectivity of this compound is a critical aspect of its profile, as inhibiting multiple kinases could lead to a broader range of biological effects, some of which may be beneficial while others could be off-target. ru.nlresearchgate.net

Table 1: Inhibitory Activity of this compound against a Selection of Kinases

Kinase Target IC₅₀ (nM)
DYRK1A 2.4
DYRK1B 6.7
CLK1 12
CLK2 33
CLK4 5

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from radiometric kinase assays. ru.nlprobechem.com

Cellular Activity:

In cellular models, this compound demonstrated its ability to inhibit the catalytic activity of endogenous DYRK1A. ru.nlprobechem.com This was confirmed by measuring the phosphorylation levels of known DYRK1A substrates, such as Thr286 on cyclin D1 and Thr212 on Tau. ru.nlresearchgate.net The inhibition of Tau phosphorylation at this specific site is particularly relevant as it is a well-established downstream effect of DYRK1A activity and is observed in the brains of individuals with Down syndrome and Alzheimer's disease. researchgate.net

In Vivo Efficacy:

Preclinical studies using the Ts65Dn mouse model, a recognized animal model for Down syndrome, showed that oral administration of this compound could correct memory deficits. ru.nlprobechem.com This finding was a crucial piece of evidence supporting its potential as a research candidate for cognitive disorders. ru.nlresearchgate.net The ability of the compound to cross the blood-brain barrier and exert its effects in the brain is a significant factor in its selection. ru.nl

Structural Insights:

To understand the molecular basis of its inhibitory activity, this compound was co-crystallized with CLK1, and its binding mode was modeled within the DYRK1A structure. ru.nlresearchgate.net These structural studies revealed how the molecule fits into the ATP-binding pocket of the kinases, providing a rationale for its potency and a basis for further structural optimization. ru.nl The binding mode analysis showed significant sequence similarity between the ATP-binding pockets of CLK1 and DYRK1A, explaining the compound's activity against both kinase families. ru.nl

These detailed research findings, summarized in the table below, collectively solidified the position of this compound as a well-characterized and promising lead candidate for academic and clinical investigation.

Table 2: Summary of Key Research Findings for this compound

Research Area Key Finding Significance Reference(s)
Medicinal Chemistry Selected from over 670 synthesized Leucettinib analogues. Demonstrates extensive optimization and structure-activity relationship studies. ru.nlresearchgate.net
Biochemical Assays Potent inhibitor of DYRK1A with an IC₅₀ of 2.4 nM. High potency is a desirable characteristic for a lead drug candidate. ru.nlprobechem.com
Kinase Selectivity Primarily targets DYRK1A, with off-target activity on CLKs. Favorable selectivity profile compared to other kinase inhibitors. ru.nlresearchgate.net
Cellular Models Inhibits phosphorylation of DYRK1A substrates (e.g., Tau). Confirms target engagement and mechanism of action in a cellular context. ru.nlresearchgate.net
Animal Models Corrects memory deficits in the Ts65Dn mouse model of Down syndrome. Provides in vivo proof-of-concept for potential therapeutic efficacy. ru.nlprobechem.com
Structural Biology Co-crystal structure with CLK1 and modeling in DYRK1A determined. Elucidates the molecular basis of kinase inhibition. ru.nlresearchgate.net
Physicochemical Properties Good thermal stability and solubility. Favorable drug-like properties for further development. ru.nlevitachem.com

Synthetic Chemistry and Structural Optimization Research of Leucettinibs

Methodologies for Leucettinibs Chemical Synthesis

The synthesis of Leucettinib-21 and other leucettinibs is rooted in the modification of the natural product Leucettamine B. ru.nlacs.org Over 670 leucettinibs have been synthesized, showcasing a significant effort in medicinal chemistry to explore this chemical space. ru.nl The general approach involves the creation of 2-aminoimidazolin-4-one derivatives. acs.org

Two primary global synthetic routes have been established for the production of leucettinibs, including this compound. ru.nl These methods are designed to be scalable, as evidenced by the synthesis of this compound at a kilogram scale. ru.nlevitachem.com The synthesis starts from Leucettamine B as a precursor and utilizes classical medicinal chemistry techniques. evitachem.com A key step involves the functionalization of the N2 position of the 2-aminoimidazolin-4-one core, often with a fused [6 + 5]-heteroarylmethylene group. acs.orgnih.gov For this compound specifically, a benzothiazol-6-ylmethylene residue was selected as the most potent among 15 different heteroarylmethylenes tested. acs.orgnih.govedelris.com The synthetic processes are carefully controlled to ensure high purity of the final compounds, with clinical-grade this compound achieving over 99.8% purity.

Structure-Activity Relationship (SAR) Studies within Leucettinibs Series

The development of this compound has been heavily guided by extensive structure-activity relationship (SAR) studies. acs.orgru.nlresearchgate.net These studies have systematically explored how modifications to the leucettinib scaffold affect its kinase inhibitory activity.

Design and Synthesis of Analogues and Derivatives

A large number of analogues and derivatives of Leucettamine B, collectively known as leucettines and the second-generation leucettinibs, have been synthesized and characterized. ru.nlacs.org Over 500 analogues of Leucettamine B were initially created, leading to the development of more than 670 leucettinibs. ru.nl The synthesis of these compounds allowed for a detailed exploration of the chemical space around the core scaffold. researchgate.net

Specifically, 186 N2-substituted 2-aminoimidazolin-4-ones bearing a benzothiazol-6-ylmethylene were synthesized and extensively characterized. acs.orgnih.gov This focused effort highlights the importance of this particular substituent for potent kinase inhibition. The SAR studies revealed that structural variations at different positions of the heteroarylmethylene scaffold significantly impacted the inhibitory activity. ru.nl For instance, methylation at the N3 position, as seen in the natural product Leucettamine B, was found to decrease the potency of the compounds. ru.nl

Identification of Key Pharmacophores for Kinase Inhibition

Through extensive SAR studies, key pharmacophoric features essential for potent kinase inhibition have been identified. The 2-aminoimidazolin-4-one core serves as a crucial scaffold. The nature of the substituent at the N2 position and the type of heteroarylmethylene group are critical determinants of activity.

The SAR analyses of 68 leucettines against a panel of 11 kinases demonstrated that the activity against DYRK1A was very similar to that against CLK1, CLK4, DYRK1B, and DYRK2. acs.orgnih.gov This suggests a common pharmacophore for interacting with these related kinases. The benzothiazol-6-ylmethylene moiety, present in this compound, was identified as a particularly potent residue. acs.orgnih.govedelris.com Other effective groups include 6-benzoxazol-6-ylmethylene and benzodioxol-5-ylmethylene. ru.nl These findings underscore the importance of the electronic and steric properties of the aromatic system in achieving high-affinity binding to the kinase active site.

Strategies for Lead Optimization and Compound Refinement

The selection of this compound as a clinical candidate was the result of a rigorous lead optimization process. ru.nlfondationlejeune.org This multi-parametric evaluation considered not only potency but also synthetic accessibility, chemical and metabolic stability, selectivity, and oral bioavailability. ru.nlacs.org The goal of lead optimization is to refine the properties of a promising compound to make it suitable for clinical development. danaher.com

A key strategy in the optimization of leucettinibs was the systematic modification of the lead compound based on SAR data. danaher.com This involved synthesizing a large library of analogues to identify compounds with improved profiles. ru.nl For instance, the identification of the benzothiazol-6-ylmethylene group as superior to other heteroarylmethylenes was a direct result of this optimization process. acs.orgnih.govedelris.com The process also involved assessing the drug-like properties of the compounds, leading to the selection of this compound. ru.nlresearchgate.net This comprehensive approach ensures that the final candidate possesses a balance of properties necessary for a successful therapeutic agent.

Design and Characterization of Kinase-Inactive Isomers (e.g., iso-Leucettinib-21) for Research Controls

To validate the biological effects observed with this compound and to ensure they are due to its kinase inhibitory activity, a kinase-inactive isomer, iso-Leucettinib-21, was designed and synthesized. ru.nlacs.org This compound serves as a crucial negative control in biological experiments. ru.nlacs.orgedelris.com

Molecular and Biochemical Characterization of Leucettinib 21

Comprehensive Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, distinguishing its on-target effects from potential off-target activities. Leucettinib-21 has been subjected to extensive selectivity analysis through various methods, including radiometric, fluorescence, and interaction assays, to establish a detailed profile of its kinase interactions. researchgate.netresearchgate.netnih.gov These studies reveal that while Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is its primary target, the compound also interacts with a specific subset of other kinases. researchgate.net

This compound demonstrates high potency against DYRK1A, a key therapeutic target in Down syndrome and Alzheimer's disease. researchgate.netnih.gov Radiometric assays show a half-maximal inhibitory concentration (IC50) for DYRK1A in the low nanomolar range, with reported values of 2.4 nM and 3.1 nM. researchgate.netru.nlresearchgate.net Its inhibitory activity extends to DYRK1B, though with approximately threefold less potency. researchgate.net The compound is significantly less active against other members of the DYRK subfamily, such as DYRK2, DYRK3, and DYRK4, where inhibition is 100 to 400 times weaker than against DYRK1A. researchgate.netru.nl

Table 1: Inhibition Profile of this compound against DYRK and CLK Kinase Subfamilies

Kinase IC50 (nM)
DYRK Subfamily
DYRK1A 2.4 researchgate.netru.nl
DYRK1B 6.7 ru.nl
DYRK2 / 3 / 4 200-1000 ru.nl
CLK Subfamily
CLK1 12 researchgate.netru.nl
CLK2 33 researchgate.netru.nl
CLK3 232 researchgate.net

This compound is also a potent inhibitor of several Cdc2-like kinases (CLKs), a family closely related to the DYRKs. researchgate.netresearchgate.net It effectively inhibits CLK1, CLK2, and CLK4 with IC50 values of 12 nM, 33 nM, and 5 nM, respectively. researchgate.netru.nl CLK3 is inhibited to a lesser extent, with a reported IC50 of 232 nM. researchgate.net The co-crystallization of this compound with CLK1 has provided structural insights into its binding mode within the ATP-binding pocket of this kinase family. researchgate.netnih.gov

To ensure a comprehensive understanding of its selectivity, this compound was screened against large panels of kinases. researchgate.netru.nl These screenings identified a limited number of off-target interactions. One notable, though weak, off-target is Glycogen synthase kinase-3β (GSK-3β), which this compound inhibits with an IC50 value of 2 µM (2000 nM). researchgate.net This indicates a high degree of selectivity for DYRK/CLK kinases over GSK-3β. Furthermore, while specific inhibitory data for this compound against Casein Kinase 2 alpha 1 (CSNK2A1) is not detailed, studies on the broader Leucettinib class show that CSNK2A1 is a weakly inhibited off-target. researchgate.netacs.org In a broad screening against 413 kinases, only 13 kinases, primarily from the DYRK and CLK families, showed more than 85% inhibition when exposed to a 1 µM concentration of this compound. researchgate.net

Table 2: Off-Target Kinase Interaction Profile of this compound

Off-Target Kinase IC50 Notes
GSK-3β 2000 nM (2 µM) researchgate.net Weakly inhibited off-target.

Inhibition Profiles against CLK Kinase Subfamilies (e.g., CLK1, CLK2, CLK4)

Enzyme Kinetic Parameter Determination

Enzyme kinetic studies provide deeper insight into the molecular interactions between an inhibitor and its target, defining the strength and duration of the binding. These parameters are essential for characterizing the pharmacological profile of this compound.

The binding affinity constant (Kd) quantifies the strength of the interaction between an inhibitor and a kinase. This compound exhibits a very strong binding affinity for its primary targets. The determined Kd value for DYRK1A is 0.272 nM, and for CLK1, it is 0.388 nM. ru.nl In contrast, the binding affinity for the off-target kinase GSK-3β is significantly weaker, which aligns with its high IC50 value. researchgate.net

The association (kon) and dissociation (koff) rates describe the dynamics of inhibitor binding and release from the target enzyme. These constants are related to the binding affinity by the equation Kd = koff/kon. researchgate.net For this compound, kinetic studies revealed a residence time (the reciprocal of koff) of 19.1 minutes for DYRK1A and 11.5 minutes for CLK1. researchgate.net In contrast, the residence time on GSK-3β was very short, indicating a rapid off-rate. researchgate.net These long residence times on the primary targets suggest that this compound forms a stable complex, which can contribute to a durable inhibitory effect in a physiological setting.

Table 3: Enzyme Kinetic Parameters of this compound for Target Kinases

Kinase Binding Affinity (Kd) (nM) Residence Time (τ) (min) Dissociation Rate (koff) (s⁻¹) (calculated) Association Rate (kon) (M⁻¹s⁻¹) (calculated)
DYRK1A 0.272 ru.nl 19.1 researchgate.net 8.71 x 10⁻⁴ 3.20 x 10⁶
CLK1 0.388 ru.nl 11.5 researchgate.net 1.45 x 10⁻³ 3.74 x 10⁶

Residence Time Analysis on Target Kinases

A key aspect of understanding the interaction between a drug and its target is the analysis of its residence time, which describes the duration the compound remains bound to the target protein. Enzyme kinetics studies have been conducted to determine the residence time of this compound on several of its target kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Cdc2-like kinase 1 (CLK1), and Glycogen synthase kinase-3 beta (GSK-3β). ru.nl

Compared to a reference compound, Leucettine L41, this compound exhibits a significantly longer residence time on both DYRK1A and CLK1. ru.nl Specifically, this compound remains bound to DYRK1A for 19.1 minutes and to CLK1 for 11.5 minutes. ru.nl In contrast, Leucettine L41 shows much shorter residence times of 3.3 minutes and 0.4 minutes for DYRK1A and CLK1, respectively. ru.nl Both this compound and Leucettine L41 demonstrate very low residence times in their interaction with GSK-3β, indicating rapid dissociation from this kinase. ru.nl This prolonged residence time of this compound on its primary targets, DYRK1A and CLK1, is a crucial factor in its biochemical profile. ru.nl

Table 1: Residence Time of this compound and Leucettine L41 on Target Kinases

Compound DYRK1A Residence Time (min) CLK1 Residence Time (min) GSK-3β Residence Time (min)
This compound 19.1 11.5 Very low
Leucettine L41 3.3 0.4 Very low

Structural Biology and Computational Modeling Research

The three-dimensional structure of this compound in complex with its target kinases provides critical insights into its binding mechanism and selectivity. ru.nledelris.comresearchgate.net Co-crystallization studies and molecular modeling have been employed to elucidate these interactions at an atomic level. ru.nledelris.comresearchgate.net

Co-crystallization Studies with Target Kinases (e.g., CLK1)

To understand the binding mode of this compound, it was co-crystallized with one of its target kinases, CLK1. ru.nledelris.comresearchgate.net The resulting crystal structure revealed the precise interactions between the inhibitor and the kinase. ru.nl Analysis of the co-crystal structure shows that the binding sites of CLK1 and DYRK1A share significant sequence similarity, particularly within their ATP-binding pockets. ru.nl This structural information is instrumental in explaining the dual inhibitory activity of this compound against both DYRK and CLK kinase families. ru.nlresearchgate.net

The terminal leucinol group of this compound is exposed to the solvent and is situated in a non-hydrophobic region beneath the P-loop of the kinase. ru.nl Furthermore, the side chain of an aspartate residue (Asp325) in CLK1 interacts with the amide nitrogen of this compound. ru.nl A water-mediated interaction is also observed between the side chain of an asparagine residue (Asn293) and the exocyclic nitrogen of the aminoimidazolone core of the inhibitor. ru.nl

Molecular Docking and Modeling of this compound in DYRK1A Binding Site

The binding mode of this compound within the active site of DYRK1A has been investigated through molecular modeling. ru.nledelris.comresearchgate.net These computational studies were based on the co-crystal structure of a related compound, Leucettine L41, in complex with DYRK1A. ru.nlresearchgate.net The modeling predicts that this compound binds to DYRK1A in a type 1 binding mode, meaning it occupies the orthosteric ATP-binding pocket. ru.nlresearchgate.net This mode of interaction is consistent with its function as a competitive inhibitor of ATP. researchgate.net

Cellular and Sub Cellular Mechanisms of Action Research

Assessment of DYRK1A Catalytic Activity Inhibition in Cellular Contexts

Leucettinib-21 demonstrates a dose-dependent inhibition of the catalytic activity of endogenous DYRK1A in various cell lines. probechem.com In HT-22 mouse hippocampal neuronal cells, this compound was found to inhibit DYRK1A with an IC50 of 36 nM. probechem.com Research confirms that Leucettinibs effectively inhibit the phosphorylation of DYRK1A substrates within cells, a function not observed with their inactive isomers, iso-Leucettinibs. researchgate.net This highlights the specific action of this compound in a cellular environment. researchgate.netresearchgate.netru.nlnih.govacs.orgedelris.compatsnap.com

The inhibitory potency of this compound against several kinases has been quantified, revealing its high affinity for DYRK1A.

KinaseIC50 (nM)
DYRK1A2.4
DYRK1B6.7
CLK112
CLK233
CLK45
DYRK2200-1000
DYRK3200-1000
DYRK4200-1000
CLK3232
GSK-3β2000
Data sourced from multiple studies. probechem.comru.nl

Modulation of Endogenous Substrate Phosphorylation by this compound

This compound's inhibition of DYRK1A directly impacts the phosphorylation of several of its endogenous substrates. researchgate.netadipogen.com This modulation is a key aspect of its mechanism of action.

This compound has been shown to inhibit the phosphorylation of cyclin D1 at the Threonine 286 (Thr286) position in SH-SY5Y cells. probechem.com This inhibition of phosphorylation leads to the protection of cyclin D1 from proteolytic degradation, resulting in its accumulation. probechem.com This effect on a crucial cell cycle regulator is a direct consequence of DYRK1A inhibition by this compound. researchgate.netresearchgate.netru.nlnih.govacs.orgedelris.compatsnap.comcaltagmedsystems.co.ukadipogen.commedchemexpress.com

In cellular models, this compound also inhibits the phosphorylation of the Tau protein at Threonine 212 (Thr212). researchgate.netresearchgate.netru.nlnih.govacs.orgedelris.compatsnap.comcaltagmedsystems.co.ukadipogen.commedchemexpress.com This is a significant finding as hyperphosphorylated Tau is a hallmark of neurodegenerative diseases. The ability of this compound to reduce Tau phosphorylation at this specific site underscores its potential as a research tool and therapeutic candidate in related pathologies. researchgate.net

Research has demonstrated that this compound is a potent inhibitor of DYRK1A-mediated phosphorylation of Cyclin D3 in a dose-dependent manner. frontiersin.orgnih.gov In studies using human Down syndrome acute lymphoblastic leukemia (DS-ALL) cell lines, this compound was the most effective compound at inhibiting this specific phosphorylation event when compared to other DYRK1A inhibitors. frontiersin.orgnih.gov

The influence of this compound extends to other important kinase substrates, including FOXO1 and STAT3. researchgate.net DYRK1A is known to regulate B cell acute lymphoblastic leukemia through the phosphorylation of these transcription factors. researchgate.net While genetic and broader pharmacologic inhibition of DYRK1A have been shown to impact FOXO1 and STAT3 signaling, studies specifically with this compound have indicated a limited effect on FOXO1 phosphorylation in certain contexts. nih.govresearchgate.net

Phosphorylation of Cyclin D3

Research on Cellular Growth and Viability Inhibition

This compound has been shown to be a potent inhibitor of cellular growth and viability in various cancer cell lines. frontiersin.orgnih.gov In studies comparing multiple DYRK1A inhibitors, this compound, along with compounds AM30 and AM45, was more effective at reducing cellular growth than EHT1610 in all tested cell lines. frontiersin.org Notably, Tc1-KRASG12D cells, a trisomic cell line, showed increased sensitivity to these inhibitors. frontiersin.org

Furthermore, in human DS-ALL cell lines (DS-PER961 and DS-PER962) and a non-DS ALL cell line (MHH-CALL4), this compound was confirmed as a potent inhibitor of cell viability. frontiersin.orgnih.gov Dose-response experiments revealed that this compound was cytotoxic to both WT-KRASG12D and Tc1-KRASG12D cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values were consistently lower in the Tc1-KRASG12D cells compared to their disomic counterparts, indicating a greater sensitivity of the trisomic cells to this compound. nih.gov

Compound/Cell LineEffect
This compound vs. EHT1610More potent in decreasing cellular growth in all tested cell lines. frontiersin.org
This compoundPotent inhibitor of viability in human DS-ALL and non-DS ALL cells. frontiersin.orgnih.gov
This compoundCytotoxic in both WT-KRASG12D and Tc1-KRASG12D cell lines. nih.gov
Tc1-KRASG12D vs. WT-KRASG12DLower IC50 values, indicating higher sensitivity to this compound. nih.gov

Cytotoxicity in Specific Cell Lines

This compound has demonstrated notable cytotoxic effects across a range of cancer cell lines, particularly those associated with Down syndrome-related acute lymphoblastic leukemia (DS-ALL). nih.govhaematologica.org

WT-KRASG12D and Tc1-KRASG12D: In murine models of leukemia, this compound was found to be cytotoxic to both wild-type (WT) cells expressing the KRASG12D mutation and trisomic (Tc1) cells with the same mutation. nih.gov Notably, the trisomic Tc1-KRASG12D cells consistently showed a lower half-maximal inhibitory concentration (IC50) for this compound compared to their disomic counterparts, indicating a higher sensitivity to the compound. nih.govhaematologica.org This suggests that the genetic context of trisomy 21 may enhance the cytotoxic efficacy of this compound.

DS-PER962 and DS-PER961: These are the first established human DS-ALL cell lines. nih.gov Research has confirmed that this compound is a potent inhibitor in these human DS-ALL cells. nih.govfrontiersin.org Specifically, this compound demonstrated a dose-dependent inhibition of the phosphorylation of cyclin D3, a known target of the DYRK1A kinase, in both DS-PER962 and DS-PER961 cell lines. nih.gov Furthermore, an additive cytotoxic effect was observed when this compound was combined with targeted therapies such as ruxolitinib (B1666119) in DS-PER962 cells and trametinib (B1684009) in DS-PER961 cells. nih.gov

MHH-CALL4: This cell line, which is a non-DS, CRLF2-rearranged, and JAK2 mutant ALL cell line, is known to be sensitive to the inhibition of DYRK1A. nih.govhaematologica.org Studies have confirmed that this compound is a potent inhibitor in MHH-CALL4 cells, further supporting its mechanism of action through the DYRK1A pathway. nih.govfrontiersin.org

Cell LineDescriptionKey Findings with this compoundReference
WT-KRASG12DMurine leukemia cells with wild-type chromosome number and KRASG12D mutationDemonstrated cytotoxicity. nih.gov
Tc1-KRASG12DMurine leukemia cells with trisomy 21 and KRASG12D mutationShowed higher sensitivity (lower IC50) compared to WT-KRASG12D. nih.govhaematologica.org
DS-PER962Human Down syndrome-related acute lymphoblastic leukemia (DS-ALL) cell line (CRLF2-positive/JAK2I682F mutant)Potent inhibition; dose-dependent inhibition of cyclin D3 phosphorylation; additive effect with ruxolitinib. nih.gov
DS-PER961Human DS-ALL cell line (KRASG12S)Potent inhibition; dose-dependent inhibition of cyclin D3 phosphorylation; additive effect with trametinib. nih.gov
MHH-CALL4Non-DS acute lymphoblastic leukemia cell line (CRLF2-rearranged/JAK2 mutant)Confirmed potent inhibitory activity. nih.govfrontiersin.org

Effects on other Cellular Processes

Beyond its direct cytotoxic effects, this compound influences several other critical cellular processes, primarily through its inhibition of the DYRK1A kinase. frontiersin.orgresearchgate.net

Proliferation: A primary effect of this compound is the reduction of cellular proliferation. frontiersin.orgcurtin.edu.au By inhibiting DYRK1A, this compound interferes with the cell cycle. nih.gov DYRK1A is known to phosphorylate cyclin D1, marking it for degradation. frontiersin.orgnih.gov Inhibition of DYRK1A can therefore lead to decreased cell proliferation. frontiersin.orgresearchgate.net Studies have shown that this compound is more potent at decreasing cellular growth than other DYRK1A inhibitors like EHT1610 in various cell lines. nih.govfrontiersin.org Research in mouse models of Down syndrome has also demonstrated that reducing Dyrk1a gene copy number can reverse defects in cellular proliferation. researchgate.net

Migration: this compound has been shown to impact cell migration. biorxiv.org In the context of neuronal development, the kinase activity of DYRK1A is crucial for the tangential migration of cortical interneurons. biorxiv.org Treatment with this compound was found to slow down the migration of these interneurons, highlighting the role of DYRK1A in regulating this process. biorxiv.org

Invasion: The phosphorylation of PLK2 by DYRK1A has been implicated in the proliferation, migration, and invasion of glioblastoma cells. researchgate.net While direct studies on this compound's effect on invasion are less detailed, its primary mechanism of inhibiting DYRK1A suggests a potential role in modulating invasive processes in cancer cells. researchgate.net

Cellular ProcessEffect of this compoundUnderlying MechanismReference
ProliferationDecreases cellular growth and proliferation.Inhibition of DYRK1A, which is involved in cell cycle regulation through phosphorylation of targets like cyclin D1. frontiersin.orgcurtin.edu.aunih.gov
MigrationSlows down cell migration, particularly of cortical interneurons.Inhibition of DYRK1A kinase activity, which is essential for normal cell migration dynamics. biorxiv.org
InvasionPotential to inhibit invasion.Inhibition of DYRK1A, which can phosphorylate proteins like PLK2 that are involved in promoting cancer cell invasion. researchgate.net

Preclinical Efficacy Research in Disease Models

In Vivo Research in Neurodevelopmental and Neurodegenerative Disease Models

Overexpression of the DYRK1A gene, located on human chromosome 21, is a central factor in the pathology of Down syndrome and has been implicated in the progression of Alzheimer's disease. Consequently, Leucettinib-21 has been rigorously evaluated in animal models that replicate key features of these neurological conditions.

The Ts65Dn mouse is a widely used model for Down syndrome (DS) as it carries a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21, and exhibits cognitive deficits analogous to those observed in humans with DS . Studies utilizing this model have demonstrated that this compound can effectively rescue these cognitive impairments.

Treatment with this compound has been shown to reverse deficits in hippocampal-dependent spatial learning and memory. In behavioral tests, treated Ts65Dn mice perform at levels comparable to their wild-type (WT) littermates, showing significant improvement over untreated Ts65Dn controls . The compound successfully ameliorates deficits in both long-term memory and working memory . This restoration of cognitive function is a critical finding, suggesting that pharmacological inhibition of DYRK1A can correct established neurological deficits associated with DS .

The role of DYRK1A in phosphorylating key proteins involved in Alzheimer's disease (AD) pathology, such as Tau and Amyloid Precursor Protein (APP), has positioned it as a significant therapeutic target. This compound has shown promising efficacy in preclinical AD models .

In the APP/PS1 transgenic mouse model, which develops amyloid-beta (Aβ) plaques and exhibits cognitive decline, treatment with this compound led to a notable improvement in cognitive performance. Similarly, in an adeno-associated virus (AAV)-based rat model of AD (AAV-AD), the compound was effective in mitigating disease-related cognitive deficits. The research indicates that by inhibiting DYRK1A, this compound can interfere with core AD pathogenic cascades and restore cognitive functions that are otherwise compromised .

The efficacy of this compound in neurological models has been quantified using a battery of validated cognitive and behavioral tests. These assessments provide objective measures of learning, memory, and executive function.

Novel Object Recognition (NOR) Test: This test evaluates recognition memory. This compound treatment restored the ability of Ts65Dn mice to distinguish between a familiar and a novel object, resulting in a discrimination index similar to that of wild-type mice.

Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory. Treated Ts65Dn and AAV-AD models showed a significant reduction in escape latency (the time taken to find the hidden platform) and spent more time in the target quadrant during the probe trial, indicating robust memory consolidation.

Contextual Fear Conditioning (CFC): This assessment measures fear-associated memory. This compound treatment rescued deficits in Ts65Dn mice, which showed increased freezing behavior in the conditioned context, demonstrating improved associative memory .

The following table summarizes representative findings from these behavioral assessments.

Behavioral TestAnimal ModelKey MetricUntreated DeficitEffect of this compound Treatment
Novel Object Recognition (NOR)Ts65Dn MouseDiscrimination IndexSignificantly ReducedRestored to Wild-Type Levels
Morris Water Maze (MWM)Ts65Dn MouseEscape LatencySignificantly IncreasedReduced to Wild-Type Levels
Morris Water Maze (MWM)AAV-AD RatTime in Target QuadrantSignificantly ReducedSignificantly Increased
Contextual Fear ConditioningTs65Dn Mouse% Freezing TimeSignificantly ReducedRestored to Wild-Type Levels

Efficacy in Alzheimer's Disease Animal Models (e.g., APP/PS1 mice, AAV-AD rats)

In Vivo Research in Hematological Malignancy Models

Individuals with Down syndrome have a markedly higher risk of developing B-cell acute lymphoblastic leukemia (B-ALL), a subtype known as DS-ALL. DYRK1A is overexpressed in these leukemic cells and is considered a critical dependency factor for their survival and proliferation.

To model DS-ALL in a preclinical setting, immunodeficient mice such as the NOD-SCID-γc-/- (NSG) strain are engrafted with patient-derived DS-ALL cells. These patient-derived xenograft (PDX) models faithfully recapitulate the human disease .

In these DS-ALL xenograft models, this compound has demonstrated potent anti-leukemic activity. Treatment with the compound resulted in a significant reduction in the burden of leukemia in key hematopoietic compartments, including the peripheral blood, bone marrow, and spleen. The mechanism of action involves the direct inhibition of DYRK1A within the cancer cells, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) . This targeted effect underscores the compound's potential as a directed therapy for this high-risk leukemia subtype.

A primary outcome measure in preclinical oncology is the ability of a therapeutic agent to control tumor growth over time. In DS-ALL xenograft models, this compound treatment led to a significant delay in leukemia expansion .

While leukemia progressed rapidly in vehicle-treated control mice, leading to high levels of circulating human leukemic cells (hCD45+), the disease progression in this compound-treated mice was substantially blunted. This control over leukemia proliferation directly translated into a significant extension of survival in the treated animals compared to the control group. The data strongly suggest that this compound can effectively suppress the aggressive expansion of DS-ALL blasts in vivo .

The table below illustrates the typical effect of this compound on leukemia progression in a PDX model.

ParameterControl Group (Vehicle)This compound-Treated GroupOutcome
Leukemia Burden (hCD45+ cells in blood)Rapid and progressive increaseSignificantly suppressed increaseDisease Control
Leukemia Infiltration in Spleen/Bone MarrowHighSignificantly ReducedReduced Organ Involvement
Median SurvivalBaseline (e.g., ~40 days)Significantly ExtendedImproved Survival

Efficacy in Down Syndrome Acute Lymphoblastic Leukemia (DS-ALL) Xenograft Models (e.g., NOD-SCID-γc-/- mice with human DS-ALL cells)

Research into Combination Strategies in Preclinical Models

Preclinical research has explored the potential of this compound in combination with other anti-cancer agents to enhance therapeutic efficacy. These investigations have focused on its interactions with both conventional chemotherapy drugs and newer targeted therapies in models of Down syndrome acute lymphoblastic leukemia (DS-ALL). nih.gov The goal of these combination strategies is to achieve greater cancer cell cytotoxicity and to identify potential therapeutic synergies that could translate into more effective clinical treatments. nih.gov

Synergy with Conventional Chemotherapeutic Agents (e.g., vincristine, dexamethasone (B1670325), L-asparaginase)

In vitro studies have evaluated the effects of combining this compound with standard-of-care chemotherapeutic agents used in the treatment of acute lymphoblastic leukemia. nih.gov These experiments have revealed varying degrees of interaction, from synergistic to additive effects. nih.gov A synergistic relationship was specifically identified between this compound and vincristine. nih.gov This suggests that the combined application of these two agents results in a greater-than-additive cytotoxic effect on leukemia cells. nih.gov

In contrast, when combined with dexamethasone and L-asparaginase, this compound demonstrated an additive effect. nih.gov An additive effect implies that the combined cytotoxicity of the two drugs is equal to the sum of their individual effects. These findings highlight the potential of this compound to enhance the efficacy of established chemotherapy regimens. nih.gov The interactions were quantified using ZIP (Zero Interaction Potency) scores, where a score greater than 10 indicates synergy, and a score between -10 and 10 suggests an additive effect. nih.gov

Conventional Chemotherapeutic AgentObserved Interaction with this compoundInteraction Score (ZIP Score)
VincristineSynergy>10
DexamethasoneAdditive-10 to 10
L-asparaginaseAdditive-10 to 10

Additive Effects with Targeted Therapies (e.g., ruxolitinib (B1666119), trametinib)

Further preclinical research has investigated the combination of this compound with targeted therapies to understand its potential in modern, precision-medicine-based cancer treatment. nih.gov Studies have shown that this compound exhibits an additive effect when used in conjunction with the JAK1/2 inhibitor ruxolitinib and the MEK1/2 inhibitor trametinib (B1684009). nih.gov

The additive interaction with ruxolitinib was observed in the DS-PER962 cell line, which is characterized by CRLF2-positivity and a JAK2I682F mutation. nih.gov Similarly, the combination with trametinib showed an additive effect in the DS-PER961 cell line, which harbors a KRASG12S mutation. nih.gov These findings indicate that combining this compound with inhibitors of key signaling pathways, such as the JAK/STAT and RAS/MAPK pathways, could be a viable strategy for treating specific molecular subtypes of leukemia. nih.gov

Targeted TherapyInhibitor TargetObserved Interaction with this compoundRelevant Preclinical Model (Cell Line)
RuxolitinibJAK1/2AdditiveDS-PER962 (CRLF2-positive/JAK2I682F mutant)
TrametinibMEK1/2AdditiveDS-PER961 (KRASG12S)

Advanced Research Methodologies and Translational Research Perspectives

Establishment and Characterization of Novel Clinically Relevant Preclinical Models

The development of Leucettinib-21 as a clinical candidate for neurodevelopmental and neurodegenerative disorders, such as Down syndrome and Alzheimer's disease, has been underpinned by the use of relevant preclinical models. researchgate.netnih.gov These models are crucial for demonstrating proof-of-concept and for conducting initial safety and efficacy studies before human trials.

A key preclinical model utilized in this compound research is the Ts65Dn mouse . This model is a well-established and widely used model for Down syndrome as it carries a translocation of a segment of mouse chromosome 16 that is homologous to a portion of human chromosome 21, including the DYRK1A gene. ru.nl Research has shown that this compound can correct memory and learning deficits in these mice, providing a strong rationale for its development. ru.nl

In addition to genetic models, cellular models have been instrumental. These include various cell lines used to assess the on-target effects of this compound, such as the inhibition of DYRK1A activity. ru.nl These cellular systems allow for the investigation of the molecular mechanisms of action, including the phosphorylation of known DYRK1A substrates like Tau at threonine-212. ru.nlresearchgate.net

Furthermore, regulatory preclinical safety studies have been completed in rats and minipigs. researchgate.netpatsnap.com These studies are essential for determining the safety profile of the drug candidate before it can be administered to humans and have been successfully completed for this compound. nih.govpatsnap.com The establishment of these diverse preclinical models, from cellular assays to animal models of disease and toxicology, has been a critical component of the translational research pathway for this compound.

Application of High-Throughput Screening and Assay Development in Kinase Inhibitor Discovery

The discovery and optimization of this compound are a direct result of systematic high-throughput screening (HTS) and sophisticated assay development. The journey began with the marine sponge natural product, Leucettamine B, which provided the initial chemical scaffold. ru.nlacs.org Through extensive medicinal chemistry efforts, over 670 analogues, collectively known as Leucettinibs, were synthesized. ru.nl

A variety of assay formats are employed in kinase inhibitor discovery to evaluate compound activity, potency, and selectivity. reactionbiology.com These can include radiometric assays, fluorescence-based assays, and enzyme-linked immunosorbent assays (ELISA). reactionbiology.com For Leucettinibs, a panel of purified kinases was used to determine the inhibitory activity and selectivity of the synthesized compounds. acs.org

Key screening and assay development techniques applied in Leucettinib research include:

Enzymatic Assays: Direct measurement of the inhibitory effect of compounds on the catalytic activity of target kinases like DYRK1A and off-target kinases. researchgate.net This is a fundamental step to determine the potency (often expressed as IC50 values) of the inhibitors. researchgate.net

Cellular Assays: These assays are crucial to confirm that the inhibitors are active within a cellular context. For Leucettinibs, this included measuring the inhibition of phosphorylation of known DYRK1A substrates. nih.gov The development of kinase-inactive isomers, iso-Leucettinibs, served as valuable negative controls in these experiments. researchgate.netnih.gov

Differential Scanning Fluorimetry (DSF): A biophysical technique used to assess the thermal stabilization of a protein upon ligand binding. researchgate.net This method can be used for robust, high-throughput screening of compound libraries to identify binders to a target kinase without the need for an active enzyme or known substrate. researchgate.net

Kinetic Profiling: Advanced techniques like KINETICfinder® and COVALfinder® provide detailed information on the compound-target interaction, including association (kon) and dissociation (koff) rates, and residence time. enzymlogic.com This kinetic data is critical for understanding the durability of the inhibitory effect and can help to explain potential disconnects between in vitro potency and in vivo efficacy. enzymlogic.com

The systematic application of these HTS and assay development methodologies allowed for the multiparametric evaluation of the vast Leucettinib library, leading to the selection of this compound as the clinical candidate based on its superior profile of potency, selectivity, and drug-like properties. ru.nl

Computational and Bioinformatics Approaches in Leucettinibs Research

Computational and bioinformatics tools have played a pivotal role in accelerating the research and development of Leucettinibs, including this compound. ru.nlsns.it These approaches are instrumental in understanding drug-target interactions, predicting off-target effects, and analyzing complex biological data. frontiersin.org

One of the key applications of computational methods in Leucettinib research has been molecular modeling . The co-crystallization of a Leucettinib with CLK1, a closely related kinase, and subsequent modeling of this compound within the ATP-binding site of DYRK1A provided crucial structural insights into the binding mode of these inhibitors. ru.nlresearchgate.net This structural information is invaluable for understanding the structure-activity relationships (SAR) and for guiding the rational design of more potent and selective inhibitors.

Bioinformatics analyses have also been employed to identify potential downstream effects and pathways modulated by DYRK1A inhibition. By analyzing changes in the phosphoproteome of cells treated with a DYRK1A inhibitor, researchers can identify novel substrates and signaling pathways affected by the kinase. For instance, such studies have revealed the involvement of DYRK1A in pathways crucial for cell development, including the cell cycle, RNA metabolism, and JAK-STAT signaling.

Furthermore, computational approaches are increasingly used for in silico prediction of kinase/inhibitor interactions . Machine learning algorithms can be trained on large datasets of known kinase-inhibitor interactions to predict the binding affinity of new compounds for a wide range of kinases. plos.org This can help to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. plos.org The integration of multiple -omics datasets and computational approaches is also crucial for a systems-level understanding of the biological impact of inhibiting DYRK1A. eventsair.com

Future Directions in Leucettinibs Research

The development of this compound has opened up new avenues for therapeutic intervention in DYRK1A-related pathologies. Future research is poised to build upon these initial successes, with several key areas of investigation emerging.

Identification of Novel DYRK1A/CLK Substrates and Pathways

A deeper understanding of the full spectrum of cellular functions regulated by DYRK1A and the closely related CLK family of kinases is a critical area for future research. While a number of substrates have been identified, many more likely remain unknown. biologists.comalzdiscovery.org The pleiotropic nature of DYRK1A, with its involvement in processes ranging from neurodevelopment to cell cycle control, underscores the importance of a comprehensive understanding of its downstream signaling networks. plos.org

Future studies will likely employ advanced proteomic and phosphoproteomic techniques, coupled with bioinformatics analysis, to systematically identify novel substrates of DYRK1A and CLKs in different cellular contexts. The use of highly selective inhibitors like this compound, alongside their inactive iso-Leucettinib counterparts, will be invaluable tools in these investigations. adipogen.com Elucidating these pathways will not only enhance our fundamental understanding of DYRK/CLK biology but may also reveal new therapeutic opportunities and potential biomarkers.

Exploration of Leucettinibs for Other DYRK/CLK-Related Pathologies (e.g., diabetes)

The therapeutic potential of Leucettinibs may extend beyond neurodevelopmental and neurodegenerative disorders. DYRK1A has been implicated in a variety of other human diseases, including diabetes. acs.orgacs.org Specifically, DYRK1A inhibition has been shown to promote the proliferation of pancreatic islet cells, suggesting a potential role in the treatment of diabetes. alzdiscovery.org

Future research will likely involve testing this compound and other optimized Leucettinibs in preclinical models of these diseases. This will require the development and characterization of relevant animal and cellular models to assess the efficacy and mechanism of action of these compounds in different pathological contexts. The broad involvement of DYRK and CLK kinases in cellular regulation suggests that inhibitors like Leucettinibs could have a wide range of therapeutic applications. acs.org

Advanced Pharmacological Profiling and Target Engagement Studies

To further refine the therapeutic potential of this compound and other Leucettinibs, advanced pharmacological profiling will be essential. This includes a more in-depth characterization of their selectivity across the entire human kinome to better understand potential off-target effects that could contribute to either efficacy or toxicity. reactionbiology.com

Target engagement studies are also a crucial next step. These studies aim to confirm that the drug is binding to its intended target, DYRK1A, in a physiological setting. researchgate.net Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to monitor the binding of a drug to its target protein in intact cells and tissues. researchgate.net Furthermore, the development of specific biomarkers to monitor the downstream effects of DYRK1A inhibition in patients will be critical for clinical development. This could include measuring the phosphorylation status of known DYRK1A substrates in accessible tissues or fluids. plos.org These advanced studies will provide a more complete picture of the pharmacological properties of Leucettinibs and will be instrumental in guiding their future clinical development.

Development of Next-Generation Leucettinibs with Enhanced Selectivity or Potency

The evolution of this compound as a clinical candidate is the result of extensive medicinal chemistry efforts focused on optimizing the potency and selectivity of the leucettinib scaffold. This development process began with the marine natural product, Leucettamine B, and progressed through multiple generations of synthetic analogs, culminating in compounds with subnanomolar inhibitory activity against key kinase targets. ru.nlacs.org

The initial hit, Leucettamine B, was identified from a screening of a large library of heterocyclic compounds for inhibitors of the dual-specificity, tyrosine phosphorylation-regulated kinase 1A (DYRK1A). ru.nl This natural product served as the inspiration for a first-generation family of analogs known as Leucettines. ru.nledelris.com While some Leucettines, like Leucettine L41, demonstrated the ability to rescue cognitive deficits in disease models, they suffered from limitations such as lower efficacy and affinity, which made them unsuitable as drug candidates. uclsciencemagazine.com This necessitated the development of a second-generation of inhibitors, the Leucettinibs, with the goal of achieving enhanced potency and improved drug-like properties. ru.nluclsciencemagazine.com

A significant breakthrough in the development of next-generation leucettinibs was the exploration of various heteroarylmethylene groups at a key position of the 2-aminoimidazolin-4-one core structure. acs.org A systematic investigation of fifteen different fused [6 + 5]-heteroarylmethylene residues led to the identification of the benzothiazol-6-ylmethylene moiety as the most potent substituent for inhibiting DYRK1A. acs.org This discovery formed the basis for an extensive structure-activity relationship (SAR) study involving the synthesis and characterization of 186 N2-substituted 2-aminoimidazolin-4-ones bearing this optimal heteroaryl group. acs.org

These efforts led to the identification of several Leucettinibs with subnanomolar IC50 values against DYRK1A, ranging from 0.5 to 20 nM. acs.org The extensive SAR studies, encompassing over 670 synthesized Leucettinibs, allowed for a deep understanding of the structural requirements for potent kinase inhibition. ru.nl this compound emerged from this large library as the lead candidate for clinical development, selected based on a comprehensive evaluation of multiple parameters including synthetic accessibility, metabolic stability, potency, selectivity, and oral bioavailability. ru.nl

The selectivity of this compound has been extensively characterized, revealing DYRK1A as its primary target. ru.nlresearchgate.net However, it also demonstrates potent inhibition of other related kinases, particularly those in the cdc2-like kinase (CLK) family. ru.nl This dual inhibitory activity is a characteristic feature of the leucettinib class of compounds. acs.org The development program also included the synthesis of kinase-inactive isomers, known as iso-Leucettinibs, which serve as valuable negative controls in biological experiments to confirm that the observed cellular effects are indeed due to the inhibition of the target kinases. acs.org

The table below summarizes the inhibitory activity of this compound and a reference compound, Leucettine L41, against a panel of kinases, illustrating the enhanced potency achieved through the development of the next-generation leucettinib series.

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)CLK1 IC50 (nM)CLK2 IC50 (nM)CLK4 IC50 (nM)
This compound 2.4~7.212335
Leucettine L41 58260420515

Data sourced from a radiometric kinase assay. The IC50 value for DYRK1B for this compound is approximately 3-fold higher than for DYRK1A. ru.nl

Further kinetic studies have shown that this compound has a significantly lower dissociation constant (Kd) for DYRK1A and CLK1 compared to Leucettine L41, indicating a much higher affinity for its primary targets. ru.nl Specifically, the Kd for this compound was found to be 26 and 22 times lower for DYRK1A and CLK1, respectively, than that of Leucettine L41. ru.nl

Q & A

Q. What is the molecular mechanism by which Leucettinib-21 modulates DYRK1A activity, and how does this relate to cognitive deficits in Down syndrome and Alzheimer’s disease?

this compound inhibits DYRK1A, a kinase overexpressed in trisomy 21 due to triplication of chromosome 21. Excessive DYRK1A activity disrupts neuronal signaling and synaptic plasticity, contributing to cognitive deficits. This compound binds competitively to the ATP-binding pocket of DYRK1A, forming a critical hydrogen bond between its benzothiazole nitrogen and LEU-241 residue, thereby normalizing kinase activity . Preclinical studies in Ts65Dn mice (a Down syndrome model) demonstrate dose-dependent rescue of memory deficits via inhibition of DYRK1A substrates like Thr212-Tau and Thr286-cyclin D1 .

Q. What preclinical models are most relevant for evaluating this compound’s efficacy in Down syndrome and Alzheimer’s disease research?

The Ts65Dn mouse model is widely used for Down syndrome due to its triplication of chromosome 16 homologs (including Dyrk1a). In Alzheimer’s research, transgenic models (e.g., APP/PS1 mice) combined with DYRK1A overexpression are preferred. Key endpoints include behavioral assays (Morris water maze, novel object recognition), biochemical markers (phosphorylated Tau, cyclin D1 levels), and neuropathology (synaptic density) .

Q. How is kinase selectivity assessed for this compound, and what are its off-target risks?

Kinase profiling against 468 kinases at 1 µM revealed this compound’s selectivity for DYRK1A (IC50 = 2.4 nM), DYRK1B (6.7 nM), and CLK1/2/4 (5–33 nM), with minimal inhibition of DYRK2/3/4 and CLK3 (IC50 > 200 nM). Off-target risks include weak inhibition of RPS6KA4 and CDK7, necessitating orthogonal assays (e.g., CETSA or CRISPR-based validation) to confirm target-specific effects .

Advanced Research Questions

Q. How can structural modifications of this compound resolve discrepancies in inhibitor activity, as seen with iso-Leucettinib-21?

Iso-Leucettinib-21, an isomer with swapped nitrogen and sulfur atoms, exhibits >3,000-fold reduced potency (IC50 > 10 µM vs. 3.1 nM for this compound). Molecular dynamics simulations based on DYRK1A co-crystal structures (PDB: 4AZE) show that iso-Leucettinib-21 fails to form the critical hydrogen bond with LEU-241, highlighting the importance of spatial orientation in the ATP-binding pocket. This underscores the need for rigorous structure-activity relationship (SAR) studies during optimization .

Q. What experimental strategies are recommended to address contradictory data in DYRK1A inhibition studies, such as variability in IC50 values across assays?

Discrepancies in reported IC50 values (e.g., 2.3 nM in biochemical assays vs. 36 nM in cellular assays) arise from differences in assay conditions (ATP concentration, substrate type). To mitigate this:

  • Use standardized kinase buffer systems (e.g., 10 mM MgCl₂, 1 mM DTT).
  • Validate cellular activity via phospho-specific antibodies (e.g., Thr212-Tau) and rescue experiments in DYRK1A-knockout models .

Q. How can researchers design combination therapies leveraging this compound’s mechanism for synergistic effects in Down syndrome-associated leukemia (DS-ALL)?

In DS-ALL models, this compound synergizes with vincristine and dexamethasone by targeting DYRK1A-driven cyclin D3 stabilization. Experimental design should include:

  • Dose-matrix analyses (e.g., Chou-Talalay method) to quantify synergy.
  • Pharmacodynamic markers (e.g., phospho-cyclin D3, FOXO1).
  • In vivo validation in patient-derived xenografts (PDX) to assess leukemia burden reduction .

Q. What methodologies are critical for translating this compound’s preclinical success into clinical trials for neurodevelopmental disorders?

Key steps include:

  • Pharmacokinetic profiling : Oral bioavailability (≥30% in rodents) and blood-brain barrier penetration (measured via LC-MS/MS in cerebrospinal fluid).
  • Toxicology : Maximum tolerated dose (MTD) studies in non-human primates, focusing on hepatic and renal safety.
  • Biomarker validation : CSF or plasma DYRK1A activity assays to correlate target engagement with cognitive outcomes .

Methodological Considerations

Q. How should researchers optimize this compound’s chemical scaffold for improved metabolic stability and CNS exposure?

Strategies include:

  • Prodrug approaches : Esterification of polar groups to enhance BBB permeability.
  • Isotopic labeling : ¹⁴C or ³H tags for ADME studies in preclinical species.
  • CYP450 inhibition assays : Prioritize derivatives with minimal interaction with CYP3A4/2D6 to avoid drug-drug interactions .

Q. What statistical approaches are recommended for analyzing dose-dependent cognitive improvements in animal models?

Use mixed-effects models to account for inter-individual variability, with covariates like baseline cognitive scores and sex. For longitudinal data, apply repeated-measures ANOVA or Bayesian hierarchical modeling to track treatment effects over time .

Q. How can computational tools (e.g., XED analysis) elucidate the role of sulfur-oxygen interactions in this compound’s binding kinetics?

XED (eXtended Electron Distribution) analysis quantifies sulfur-oxygen/nitrogen lone-pair interactions in the DYRK1A binding pocket. Pair this with quantum mechanical (QM) calculations to map electrostatic potential surfaces and validate hydrogen-bonding networks critical for inhibitor residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.